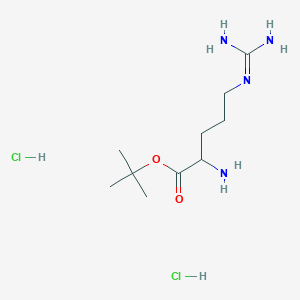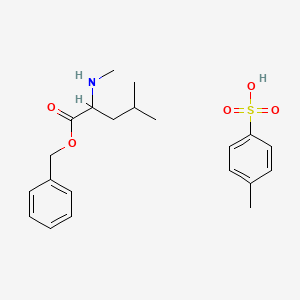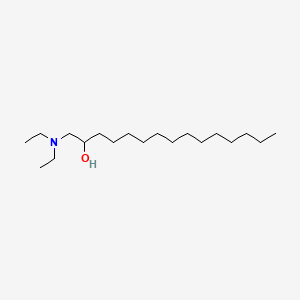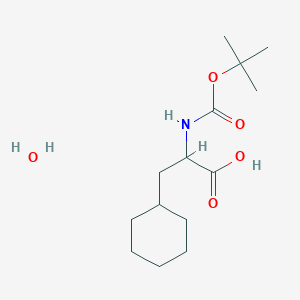
(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride is a chemical compound with significant applications in various scientific fields It is a derivative of L-arginine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride typically involves the esterification of L-arginine followed by the introduction of the tert-butyl group. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include tert-butyl chloroformate, which reacts with L-arginine to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the guanidine group, potentially forming urea derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino or guanidine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino or guanidine compounds.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cardiovascular health due to its relationship with L-arginine.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride involves its interaction with various molecular targets and pathways. As a derivative of L-arginine, it can influence nitric oxide production, which is crucial for vascular function and blood pressure regulation. The compound may also interact with enzymes involved in amino acid metabolism, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- L-Arginine methyl ester dihydrochloride
- Methyl 2-amino-5-guanidinopentanoate dihydrochloride
Uniqueness
(S)-tert-Butyl 2-amino-5-guanidinopentanoate dihydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H24Cl2N4O2 |
|---|---|
Peso molecular |
303.23 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride |
InChI |
InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H |
Clave InChI |
QTFOKKSRMYGTQT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155541.png)
![N-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155543.png)
![1-{2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155545.png)


![Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B15155561.png)

![3-benzyl-2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155582.png)
![N~2~-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B15155586.png)
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B15155592.png)

![2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15155597.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B15155602.png)
![(3-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B15155603.png)
